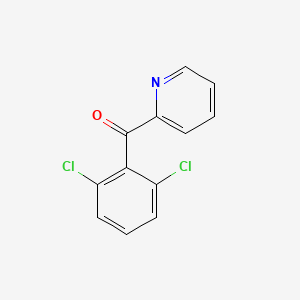

2-(2,6-Dichlorobenzoyl)pyridine

Description

2-(2,6-Dichlorobenzoyl)pyridine (CAS 27693-36-3) is a halogenated aromatic compound with the molecular formula C₁₂H₇Cl₂NO and a molecular weight of 252.1 g/mol . Its structure features a pyridine ring substituted at the 2-position with a 2,6-dichlorobenzoyl group, combining electron-deficient aromatic systems. Key physicochemical properties include a predicted density of 1.365 g/cm³, boiling point of 386.4°C, and a pKa of 2.05, indicating moderate acidity .

Properties

IUPAC Name |

(2,6-dichlorophenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO/c13-8-4-3-5-9(14)11(8)12(16)10-6-1-2-7-15-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDIUPILJBIGHGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)C2=C(C=CC=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642023 | |

| Record name | (2,6-Dichlorophenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27693-36-3 | |

| Record name | Methanone, (2,6-dichlorophenyl)-2-pyridinyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27693-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,6-Dichlorophenyl)(pyridin-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,6-Dichlorobenzoyl)pyridine typically involves the acylation of pyridine with 2,6-dichlorobenzoyl chloride. This reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or chloroform to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of 2-(2,6-Dichlorobenzoyl)pyridine may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of magnetically recoverable catalysts has also been explored to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 2-(2,6-Dichlorobenzoyl)pyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The chlorine atoms on the benzoyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce alcohol derivatives.

Scientific Research Applications

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,6-Dichlorobenzoyl)pyridine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, depending on its structural features. The pathways involved in its action are still under investigation, but it is believed to interfere with cellular processes by binding to active sites on target proteins .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

*Calculated based on molecular formulas where explicit data was unavailable.

Key Observations:

Esters in dimethyl 4,4′-(pyridine-2,6-diyl)dibenzoate provide moderate electron withdrawal but higher solubility than chlorinated analogs .

Coordination Chemistry: DPA’s carboxylic acids enable tridentate coordination with lanthanides (e.g., La³⁺), forming 9-coordinate complexes . In contrast, 2-(2,6-Dichlorobenzoyl)pyridine’s ketone may act as a weaker ligand, favoring monodentate binding. Oxazoline-pyridine hybrids exhibit robust catalytic activity in ethylene-norbornene polymerization due to their rigid, chelating structures .

Physicochemical Properties

Table 2: Predicted and Experimental Properties

*Estimated based on similar carboxylic acids.

- Acidity : The pKa of 2-(2,6-Dichlorobenzoyl)pyridine (2.05) is lower than pyridine (pKa ~5.2), reflecting the electron-withdrawing effects of the dichlorobenzoyl group. This enhances its solubility in basic media compared to oxazoline derivatives (neutral ligands) .

- Thermal Stability : Dichlorobenzoyl derivatives exhibit higher thermal stability (boiling point ~386°C) than ester-based analogs (e.g., dimethyl dibenzoate derivatives), which may degrade at lower temperatures .

Structural Insights from Crystallography

- 2-(2,6-Dichlorobenzoyl)pyridine: No direct crystal data is provided, but SHELX software (e.g., SHELXL, SHELXS) is widely used for refining such structures, suggesting monoclinic or orthorhombic packing .

- DPA Complexes : Crystallize in orthorhombic systems (space group Pccn) with La³⁺ adopting a distorted tricapped trigonal prism geometry .

- Pyrrolidine-dione Derivatives : Feature planar pyrrolidine-dione cores with dichlorobenzyl groups inclined at ~70° to the plane, influencing π-π stacking .

Biological Activity

2-(2,6-Dichlorobenzoyl)pyridine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article aims to explore its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The structure of 2-(2,6-Dichlorobenzoyl)pyridine consists of a pyridine ring substituted with a dichlorobenzoyl group. This structural configuration is crucial for its biological activity, influencing how it interacts with various biological targets.

Antimicrobial Activity

Research has demonstrated that 2-(2,6-Dichlorobenzoyl)pyridine exhibits significant antimicrobial properties. In vitro studies have shown its effectiveness against a range of pathogens, including both gram-positive and gram-negative bacteria. For instance, it has been compared favorably to standard antibiotics like Gentamycin and Ketoconazole in terms of antibacterial efficacy .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies involving human cancer cell lines, such as MDA-MB-231 (breast cancer) and HepG-2 (liver cancer), revealed that 2-(2,6-Dichlorobenzoyl)pyridine can induce cytotoxic effects, leading to decreased cell viability . The mechanism appears to involve the modulation of apoptotic pathways and the inhibition of specific oncogenic signaling cascades.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, 2-(2,6-Dichlorobenzoyl)pyridine has shown promising anti-inflammatory effects. It has been suggested that the compound may inhibit pro-inflammatory cytokine production, thereby reducing inflammation in various models .

The biological activity of 2-(2,6-Dichlorobenzoyl)pyridine is primarily attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound can inhibit enzymes involved in critical metabolic pathways.

- Receptor Binding : It may bind to receptors that modulate cell signaling pathways related to proliferation and apoptosis.

- Metal Complex Formation : Research indicates that metal complexes formed with this compound can enhance its biological activity by improving binding affinity to biological targets .

Case Studies

- Antimicrobial Efficacy : A study evaluated the compound's activity against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth at concentrations as low as 10 µg/mL .

- Cytotoxicity Assessment : In vitro assays using MTT and crystal violet staining demonstrated that treatment with 2-(2,6-Dichlorobenzoyl)pyridine led to a dose-dependent decrease in cell viability in cancer cell lines .

- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced levels of inflammatory markers compared to control groups .

Comparative Analysis

A comparison with similar compounds reveals that the dichlorobenzoyl substitution enhances both the potency and selectivity of 2-(2,6-Dichlorobenzoyl)pyridine:

| Compound | Antimicrobial Activity | Anticancer Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 2-(2,6-Dichlorobenzoyl)pyridine | High | Moderate | Moderate |

| 2-(4-Chlorobenzoyl)pyridine | Moderate | Low | Low |

| 3-(Trifluoromethyl) pyridine | Low | Moderate | High |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.